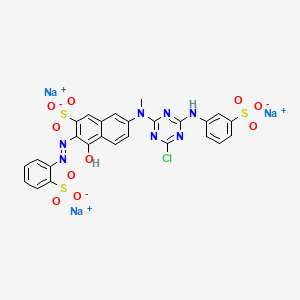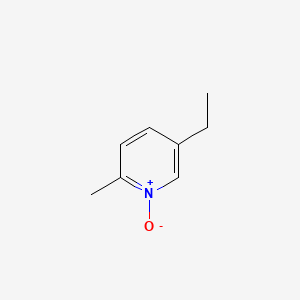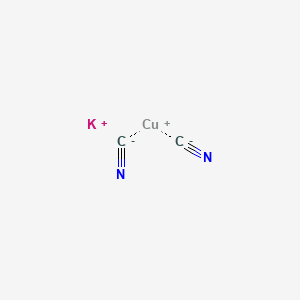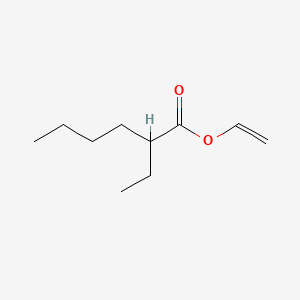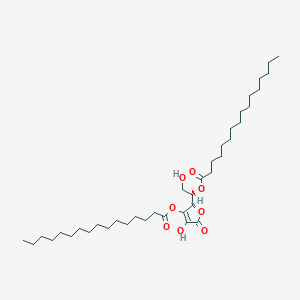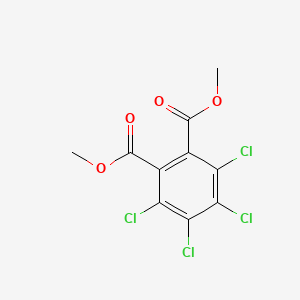
3,4,5,6-四氯苯-1,2-二甲酸二甲酯
描述
. It is a derivative of terephthalic acid where four chlorine atoms are substituted at positions 3, 4, 5, and 6 of the benzene ring. This compound is primarily used as a herbicide and has been subject to environmental and health regulations due to its persistence and potential toxicity.
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: The industrial production of this compound involves large-scale chlorination and esterification processes. The reaction is typically carried out in a controlled environment to ensure the safety and purity of the product.
Types of Reactions:
Oxidation: Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can lead to the formation of tetrachloroterephthalic acid.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring catalysts and specific reaction conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Tetrachloroterephthalic acid.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate has several scientific research applications:
Herbicide: It is used as a pre-emergent herbicide to control broadleaf weeds and grasses in crops.
Environmental Studies: Research on its environmental impact, degradation, and persistence in soil and water systems.
Toxicology: Studies on its toxicological effects on humans, animals, and the environment.
Material Science: Potential use in the synthesis of advanced materials and polymers.
作用机制
Mode of Action
, which suggests it may interfere with the growth of certain plants by inhibiting key processes necessary for their development.
Result of Action
Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate is used as a preemergent herbicide, and it kills annual grasses and many common weeds without killing sensitive plants such as turf grasses, flowers, fruits, vegetables, and cotton . This suggests that the molecular and cellular effects of the compound’s action are selective, affecting only certain types of plants.
Action Environment
The action of Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate can be influenced by environmental factors. For instance, its solubility in water is low , which means its efficacy and stability may be affected by the presence of water in the environment. Additionally, the compound exists in both the vapor and particulate phases when exposed to the air , which could influence its distribution and action.
相似化合物的比较
Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate is similar to other chlorinated terephthalates such as dimethyl 2,3,5,6-tetrachloroterephthalate (chlorthal-dimethyl). its unique substitution pattern at positions 3, 4, 5, and 6 gives it distinct chemical and physical properties. Other similar compounds include:
Dimethyl 2,3,5,6-tetrachloroterephthalate
Chlorthal-dimethyl
Dacthal (DCPA)
These compounds share similar herbicidal properties but may differ in their environmental behavior and toxicity profiles.
属性
IUPAC Name |
dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl4O4/c1-17-9(15)3-4(10(16)18-2)6(12)8(14)7(13)5(3)11/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWWOTMXNBKMBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942123 | |
| Record name | Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20098-41-3 | |
| Record name | NSC71179 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(3,4-Dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile](/img/structure/B1582767.png)

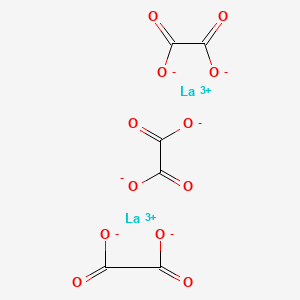
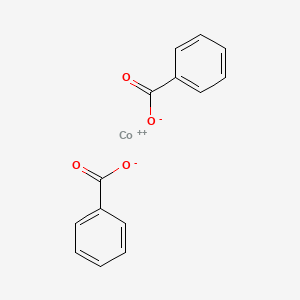

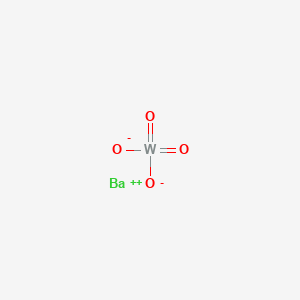
![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol](/img/structure/B1582775.png)
